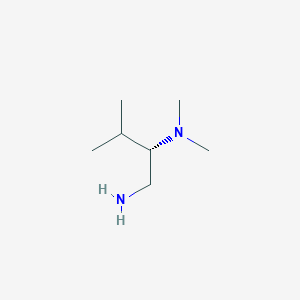
ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate
説明
Ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate is a compound that has been mentioned in the context of bioactive molecules . It is also an important intermediate in the synthesis of Dabigatran etexilate , a thrombin inhibitor used to treat thromboses and cardiovascular diseases .
Synthesis Analysis
The synthesis of similar compounds often involves reactions with a-bromoketones and 2-aminopyridine . For instance, N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve C–C bond cleavage . For instance, N-(Pyridin-2-yl)amides were formed from a-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on the substituents on the thiazole ring . For instance, thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively .作用機序
Target of Action
Similar compounds, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been reported to serve as pharmacophores for many molecules with significant biological and therapeutic value .
Mode of Action
It’s known that n-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . This suggests that the compound might interact with its targets via similar chemical reactions.
Biochemical Pathways
The synthesis of similar compounds involves c–c bond cleavage promoted by i2 and tbhp . This suggests that the compound might affect biochemical pathways involving these reactions.
Result of Action
Similar compounds have been reported to have varied medicinal applications , suggesting that this compound might have similar effects.
Action Environment
The synthesis of similar compounds involves different reaction conditions , suggesting that the compound’s action might be influenced by environmental factors such as temperature and pH.
将来の方向性
Given the biological importance of similar compounds , future research could focus on further exploring the therapeutic properties of ethyl 5-amino-1-(4-methylpyridin-2-yl)-1H-pyrazole-4-carboxylate. This could involve synthesizing the compound with variable substituents and evaluating their biological activities .
特性
IUPAC Name |
ethyl 5-amino-1-(4-methylpyridin-2-yl)pyrazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2/c1-3-18-12(17)9-7-15-16(11(9)13)10-6-8(2)4-5-14-10/h4-7H,3,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCCSTAVKURCLB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=NC=CC(=C2)C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![methyl[(4-phenyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B3207797.png)


